molecular formula C18H16O2 B12591150 Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate CAS No. 515136-91-1

Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate

Cat. No.: B12591150
CAS No.: 515136-91-1
M. Wt: 264.3 g/mol
InChI Key: OOQYRBYQRXEHBI-UHFFFAOYSA-N
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Description

Bicyclo[221]hept-5-en-2-yl naphthalene-2-carboxylate is an organic compound that features a bicyclic structure fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate typically involves the esterification of naphthalene-2-carboxylic acid with Bicyclo[2.2.1]hept-5-en-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce naphthalene-2-methanol derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions.

    Naphthalene-2-carboxylic acid: A precursor in the synthesis of various organic compounds.

Uniqueness

Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate is unique due to its combined bicyclic and naphthalene structures, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring rigidity and specific spatial configurations .

Properties

CAS No.

515136-91-1

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl naphthalene-2-carboxylate

InChI

InChI=1S/C18H16O2/c19-18(20-17-10-12-5-6-15(17)9-12)16-8-7-13-3-1-2-4-14(13)11-16/h1-8,11-12,15,17H,9-10H2

InChI Key

OOQYRBYQRXEHBI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)OC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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